The para-Bromine Substitution Augments Lipophilicity: LogP Comparison with the Non-Brominated Analog
The presence of a bromine atom in the 4-position of the benzoate ester significantly increases the compound's lipophilicity. A class-level comparison of the dibutylamino analog pair directly quantifies this effect: 4-(dibutylamino)but-2-ynyl 4-bromobenzoate has a calculated logP of 4.51, while its non-brominated counterpart, 4-(dibutylamino)but-2-ynyl benzoate, has a logP of 3.75 . This demonstrates a logP increase of 0.76 units attributable to the single bromine substitution. Applying this class-level inference to the target compound, its brominated structure (logP 7.63) is predicted to be significantly more lipophilic than the non-brominated 4-(dioctylamino)but-2-ynyl benzoate, for which a logP of approximately 6.87 can be estimated .
| Evidence Dimension | Predicted Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 7.63 |
| Comparator Or Baseline | 4-(dioctylamino)but-2-ynyl benzoate (estimated logP ~6.87); 4-(dibutylamino)but-2-ynyl 4-bromobenzoate (logP 4.51) vs. 4-(dibutylamino)but-2-ynyl benzoate (logP 3.75) |
| Quantified Difference | +0.76 logP units (effect of Br in dibutyl pair); target is estimated to be ~0.76 units higher than its non-brominated dioctyl analog. |
| Conditions | Predicted logP values from Chemsrc database using a consensus algorithm. |
Why This Matters
Higher logP directly correlates with enhanced membrane permeability and altered pharmacokinetic profiles, making this compound a distinct choice for designing highly lipophilic drug candidates or chemical probes.
